molecular formula C10H8ClN3O2 B12906959 5-((3-Chlorophenyl)amino)-6-hydroxypyrimidin-4(3H)-one CAS No. 6972-24-3

5-((3-Chlorophenyl)amino)-6-hydroxypyrimidin-4(3H)-one

Katalognummer: B12906959
CAS-Nummer: 6972-24-3
Molekulargewicht: 237.64 g/mol
InChI-Schlüssel: JQEYRPMOIBYIMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((3-Chlorophenyl)amino)-6-hydroxypyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a chlorophenyl group attached to an amino group, which is further connected to a hydroxypyrimidinone core. The unique structure of this compound makes it an interesting subject for various scientific studies.

Vorbereitungsmethoden

The synthesis of 5-((3-Chlorophenyl)amino)-6-hydroxypyrimidin-4(3H)-one typically involves the reaction of 3-chloroaniline with a suitable pyrimidinone precursor under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

5-((3-Chlorophenyl)amino)-6-hydroxypyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5-((3-Chlorophenyl)amino)-6-hydroxypyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-((3-Chlorophenyl)amino)-6-hydroxypyrimidin-4(3H)-one involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-((3-Chlorophenyl)amino)-6-hydroxypyrimidin-4(3H)-one include other chlorophenyl-substituted pyrimidinones. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties compared to its analogs.

Eigenschaften

6972-24-3

Molekularformel

C10H8ClN3O2

Molekulargewicht

237.64 g/mol

IUPAC-Name

5-(3-chloroanilino)-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C10H8ClN3O2/c11-6-2-1-3-7(4-6)14-8-9(15)12-5-13-10(8)16/h1-5,14H,(H2,12,13,15,16)

InChI-Schlüssel

JQEYRPMOIBYIMV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)NC2=C(N=CNC2=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.